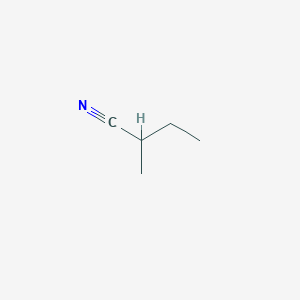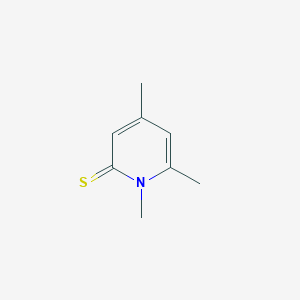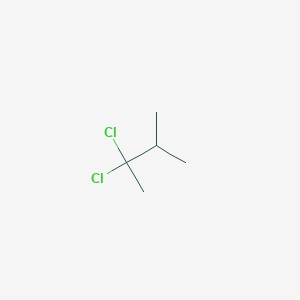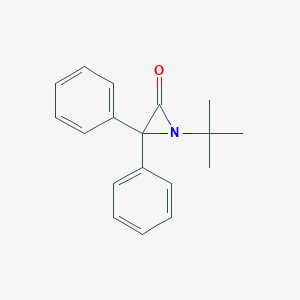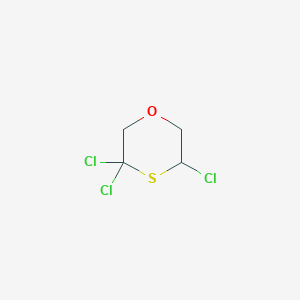
2,5-Difluorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluorothiophene is a chemical compound with the formula C4H2F2S. It is a heterocyclic compound that consists of a five-membered ring containing two carbon atoms, two fluorine atoms, and a sulfur atom. This compound has gained significant attention due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,5-Difluorothiophene is not fully understood yet. However, studies have shown that it can act as an electron-donor or an electron-acceptor molecule, depending on the substituents attached to the ring. This property makes it a versatile building block for the synthesis of various conjugated systems.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,5-Difluorothiophene are not extensively studied. However, studies have shown that it has low toxicity and can be used as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Difluorothiophene in lab experiments include its high purity, easy availability, and versatility in organic synthesis. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
The future directions for the research on 2,5-Difluorothiophene are vast. Some of the possible future directions include the synthesis of new derivatives with improved properties, the development of new applications in materials science and medicinal chemistry, and the study of its mechanism of action in detail.
Conclusion:
In conclusion, 2,5-Difluorothiophene is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 2,5-Difluorothiophene can be achieved through different methods. One of the most commonly used methods is the reaction of 2,5-dibromothiophene with potassium fluoride in the presence of copper powder. This method yields 2,5-Difluorothiophene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,5-Difluorothiophene has shown promising applications in various fields of science. In materials science, it is used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells, light-emitting diodes, and field-effect transistors. In organic synthesis, it is used as a reagent for the preparation of various compounds, including biologically active molecules.
Eigenschaften
CAS-Nummer |
19259-14-4 |
|---|---|
Produktname |
2,5-Difluorothiophene |
Molekularformel |
C4H2F2S |
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
2,5-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H |
InChI-Schlüssel |
GAWBMHHZZIEGBF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)F |
Kanonische SMILES |
C1=C(SC(=C1)F)F |
Synonyme |
2,5-Difluorothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)



